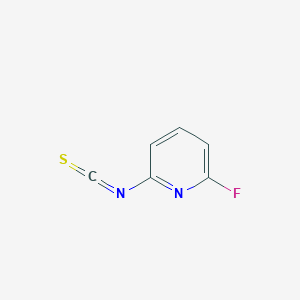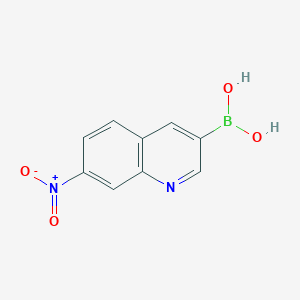
(7-Nitroquinolin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Nitroquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a nitro group at the 7th position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitroquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The quinoline precursor is first halogenated, followed by the coupling reaction with a boronic acid reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-quality reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (7-Nitroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Nitroquinolin-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (7-Nitroquinolin-3-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a reversible covalent inhibitor . The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Quinolylboronic acid
Comparison: (7-Nitroquinolin-3-yl)boronic acid is unique due to the presence of both a nitro group and a quinoline ring, which impart distinct chemical and physical properties. Compared to phenylboronic acid and 4-nitrophenylboronic acid, it offers enhanced reactivity and specificity in certain reactions. The quinoline ring also provides additional sites for functionalization, making it more versatile in synthetic applications .
Eigenschaften
Molekularformel |
C9H7BN2O4 |
|---|---|
Molekulargewicht |
217.98 g/mol |
IUPAC-Name |
(7-nitroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)7-3-6-1-2-8(12(15)16)4-9(6)11-5-7/h1-5,13-14H |
InChI-Schlüssel |
MQMPMCHDJJBHGM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


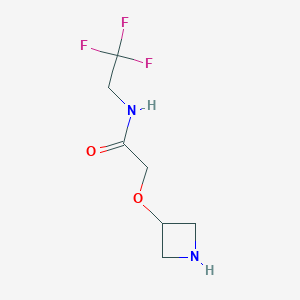

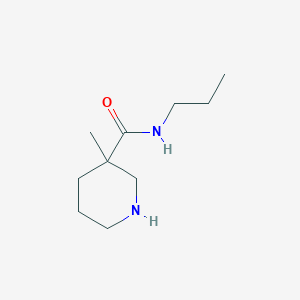

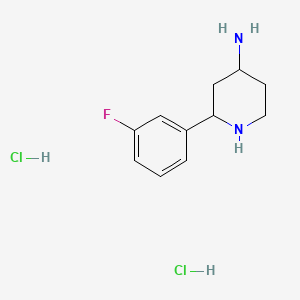
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
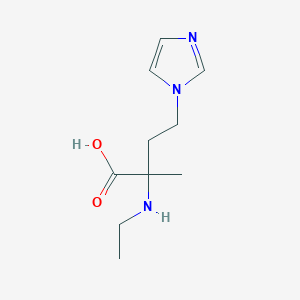
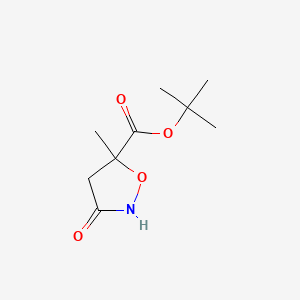

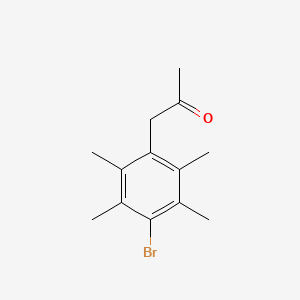
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
